molecular formula C12H12N2O3 B11472488 N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide

N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide

Cat. No.: B11472488
M. Wt: 232.23 g/mol
InChI Key: GSKRXQYCJUHISG-UHFFFAOYSA-N
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Description

N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide typically involves the formation of the isoxazole ring followed by the attachment of the phenylacetamide group. One common method involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3 . Another approach is the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of isoxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets. Isoxazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide is unique due to its specific substitution pattern on the isoxazole ring and the phenylacetamide group.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-[4-(1,2-oxazol-5-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C12H12N2O3/c1-9(15)14-10-2-4-11(5-3-10)16-8-12-6-7-13-17-12/h2-7H,8H2,1H3,(H,14,15)

InChI Key

GSKRXQYCJUHISG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CC=NO2

Origin of Product

United States

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